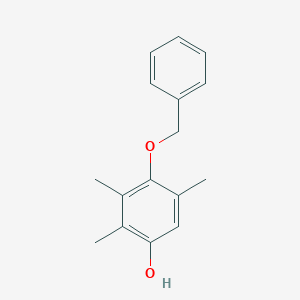
Phenol, 2,3,5-trimethyl-4-(phenylmethoxy)-
Katalognummer B8771858
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: HARBYIUXNNCKAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US05166398
Procedure details


A solution of 20.8 g (2.1×177 mmol) of potassium hydroxide in 100 mL of water is added to a solution of 57.8 g (177 mmol) of 2,2-dimethylpropanoic acid, 2,3,5-trimethyl-4-(phenylmethoxy)phenyl ester (Example B) in 300 mL of methanol. The solution is stirred at reflux for 6 hours, then permitted to stir at ambient temperature for another 8 hours. The solvent is removed on a rotary evaporator and the residual aqueous solution (dark brown) is diluted with 100 mL of water and acidified with excess 6N hydrochloric acid solution (40 mL). The product is isolated with diethyl ether and the diethyl ether solution is washed with 2×100 mL saturated (10%) sodium bicarbonate solution, brine, dried (magnesium sulfate) and evaporated leaving 48.4 g of crude product as a light brown solid. Chromatography on a 6.5 cm column containing 350 g of silica gel prepared in toluene and elution with 95% toluene:5% ethyl acetate affords 30.6 g of the title compound; mp 101°-103° C.

Name
2,2-dimethylpropanoic acid, 2,3,5-trimethyl-4-(phenylmethoxy)phenyl ester
Quantity
57.8 g
Type
reactant
Reaction Step One




Name
Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].CC(C)(C)C([O:7][C:8]1[CH:13]=[C:12]([CH3:14])[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:10]([CH3:23])[C:9]=1[CH3:24])=O>O.CO.C1(C)C=CC=CC=1>[CH3:24][C:9]1[C:10]([CH3:23])=[C:11]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:12]([CH3:14])=[CH:13][C:8]=1[OH:7] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
2,2-dimethylpropanoic acid, 2,3,5-trimethyl-4-(phenylmethoxy)phenyl ester
|
|
Quantity
|
57.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OC1=C(C(=C(C(=C1)C)OCC1=CC=CC=C1)C)C)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 6 hours
|
|
Duration
|
6 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at ambient temperature for another 8 hours
|
|
Duration
|
8 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residual aqueous solution (dark brown) is diluted with 100 mL of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is isolated with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
the diethyl ether solution is washed with 2×100 mL saturated (10%) sodium bicarbonate solution, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaving 48.4 g of crude product as a light brown solid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Chromatography on a 6.5 cm column containing 350 g of silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
elution with 95% toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=C(C(=C1C)OCC1=CC=CC=C1)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
